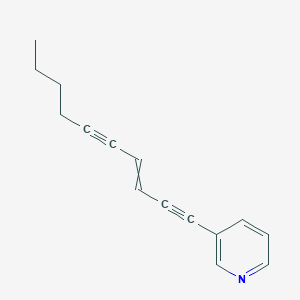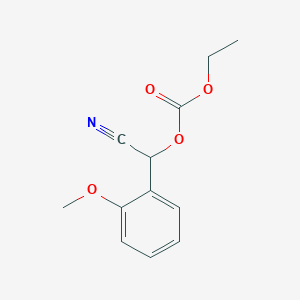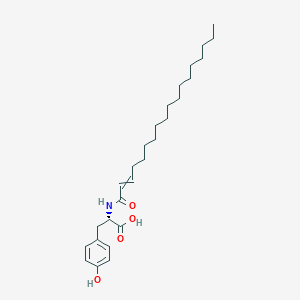![molecular formula C17H13ClO2S B14231915 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene CAS No. 558465-82-0](/img/structure/B14231915.png)
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzene-1-sulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of naphthalene with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl group can direct incoming electrophiles to specific positions on the aromatic ring.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzene moiety can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide (SO3) and concentrated sulfuric acid (H2SO4) for sulfonation reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions can yield sulfonated derivatives, while nucleophilic substitution can produce compounds with various functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar in structure but lacks the naphthalene ring.
4-Chlorotoluene: Contains a chlorobenzene moiety but without the sulfonyl group.
Propriétés
Numéro CAS |
558465-82-0 |
|---|---|
Formule moléculaire |
C17H13ClO2S |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)sulfonylmethyl]naphthalene |
InChI |
InChI=1S/C17H13ClO2S/c18-15-8-10-16(11-9-15)21(19,20)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
Clé InChI |
XSEVQDYYRUFDFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


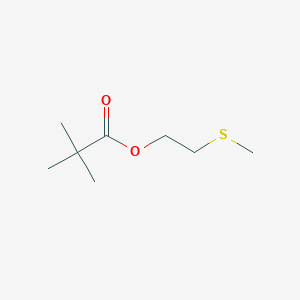
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
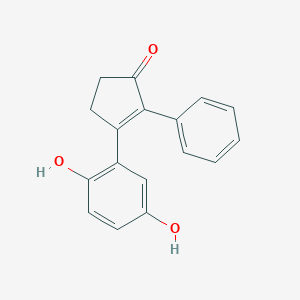
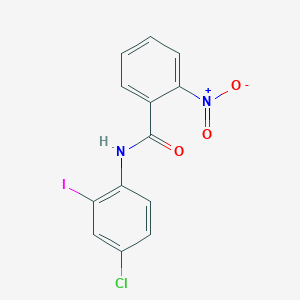
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)
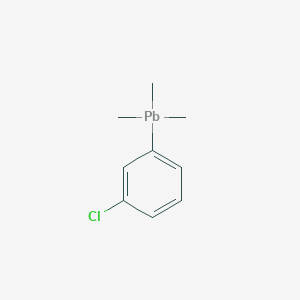
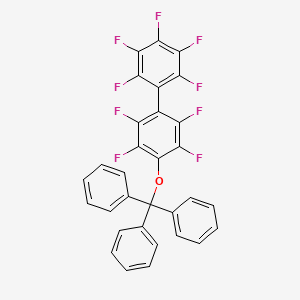

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
